6-(tert-Butyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-tert-butyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMZMZUCSUOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696294 | |
| Record name | 6-tert-Butyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250038-86-8 | |
| Record name | 6-tert-Butyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(tert-Butyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by the presence of a tert-butyl group at the 6-position and an amino group at the 4-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, which include applications in pharmaceuticals, agriculture, and industrial chemistry. The following sections detail its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 3435-27-6
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains.
- Antioxidant Properties : It exhibits significant antioxidant activity, which is crucial for preventing oxidative stress in biological systems.
- Potential Drug Candidate : Due to its structural characteristics, it may serve as a lead compound for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| This compound | Escherichia coli | 1.0 |
| Tetracycline (Control) | Staphylococcus aureus | 0.2 |
| Tetracycline (Control) | Escherichia coli | 0.5 |
These results indicate that this compound possesses comparable antibacterial activity to established antibiotics like tetracycline, particularly against S. aureus and E. coli .
Antioxidant Properties
The compound's antioxidant activity was assessed through various assays measuring its ability to scavenge free radicals. The results demonstrated that it effectively reduces oxidative stress, which is beneficial in protecting cells from damage caused by reactive oxygen species (ROS).
Experimental Results
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% at 100 µM |
| Ascorbic Acid (Control) | 90% at 100 µM |
The compound's antioxidant capacity suggests its potential application in formulations aimed at reducing oxidative damage in biological systems .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Alkylation Reactions : Utilizing tert-butyl halides and appropriate nucleophiles.
- Cyclization Reactions : Involving condensation reactions between suitable precursors.
These processes are optimized based on factors such as yield, purity, and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Substituent Analysis
The following table summarizes key structural differences and properties of 6-(tert-Butyl)-2-methylpyrimidin-4-amine and its analogs:
Key Observations:
- Substituent Position : The placement of substituents (e.g., tert-butyl at C6 vs. C4) significantly alters steric and electronic properties. For example, 4-(tert-Butyl)-6-chloro-2-methylpyrimidine has a chlorine atom at C6, increasing reactivity for nucleophilic substitution compared to the amine group in the target compound .
- Hydrogen Bonding : Amine groups at C4 (target compound) vs. C2 (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) influence hydrogen-bonding networks in crystal structures and molecular recognition .
- Bulk and Solubility : The tert-butyl group in the target compound enhances lipophilicity, whereas methoxyethyl (in 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine) introduces polarity, improving aqueous solubility .
Preparation Methods
Palladium-Catalyzed Coupling and Ipso-Substitution
A detailed method reported involves the use of palladium-catalyzed coupling reactions and ipso-substitution under basic conditions to introduce amine groups on the pyrimidine ring. For example, in the synthesis of analogues related to 6-(tert-Butyl)-2-methylpyrimidin-4-amine:
- The key intermediate pyrimidine is prepared via multi-step synthesis starting from commercially available ketones.
- Halogenated pyrimidine intermediates are reacted with amines (e.g., piperazine derivatives) under palladium catalysis or basic conditions to substitute the halogen with an amino group.
- The tert-butyl group is introduced at the 6-position either before or after amination, depending on the stability of intermediates.
Convergent Synthesis via Amine-Linked Pyrimidines
Another reported approach involves convergent synthesis where the pyrimidine "head" with the desired substitution pattern is synthesized separately and then linked to various amine "tails" to form a library of compounds. This method allows for efficient diversification and optimization of the amine substituent at the 4-position:
- The pyrimidine core with 6-tert-butyl and 2-methyl substituents is synthesized.
- Various secondary amines are introduced at the 4-position through nucleophilic substitution.
- This approach was demonstrated to yield high-purity compounds with good yields (e.g., 83% yield for related pyrimidine derivatives).
Reaction Conditions and Optimization
- Temperature: Reactions involving substitution on the pyrimidine ring are typically carried out at elevated temperatures (e.g., 80–170 °C depending on the step).
- Catalysts: Palladium-based catalysts are commonly used for coupling reactions involving amination.
- Solvents: Alcoholic solvents or polar aprotic solvents are used to facilitate nucleophilic substitutions and maintain solubility.
- Purification: Products are isolated by conventional methods such as recrystallization or chromatography to achieve high purity.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrimidine core synthesis | Starting ketones, halogenation | 80–170 | Variable | Multi-step synthesis from acetophenone |
| tert-Butyl substitution | Alkylation or organometallic route | 80–120 | Moderate | Regioselective introduction at 6-position |
| 4-Position amination | Amine nucleophile, Pd-catalyst or base | 80–140 | 70–85 | Nucleophilic aromatic substitution |
| Final purification | Recrystallization or chromatography | Ambient | >90 | Ensures product purity |
Research Findings and Considerations
- Selectivity: The presence of bulky tert-butyl groups requires careful control of reaction conditions to avoid side reactions.
- Yields: Reported yields for similar substituted pyrimidines range from moderate to high (70–85%) depending on the substitution sequence and reagents used.
- Structure-Activity Relationship (SAR): Studies indicate that the tert-butyl group at the 6-position and methyl at the 2-position significantly influence binding affinity and selectivity in biological assays, underscoring the importance of precise synthetic control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
